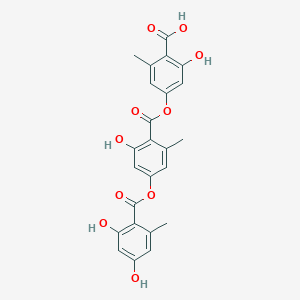

Gyrophoric acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Sources of Gyrophoric Acid

Biosynthetic Pathways of Gyrophoric Acid

The biosynthesis of this compound primarily occurs in lichen-forming fungi. mdpi.comresearchgate.net As a tridepside, its formation involves the esterification of three orsellinic acid units. frontiersin.org

Role of Polyketide Synthases (PKS) in this compound Synthesis

Polyketide synthases (PKSs) play a crucial role in the biosynthesis of this compound. mdpi.comresearchgate.netasm.orgnih.gov Specifically, a non-reducing polyketide synthase (NR-PKS) is typically the initial enzyme involved in depside biosynthesis. rsc.org This enzyme is responsible for synthesizing the polyketide backbone, which is subsequently modified to yield orsellinic acid, the building block of this compound. frontiersin.org The PKS involved in this compound synthesis is considered the first identified tridepside PKS. researchgate.netasm.orgnih.gov

Gene Clusters Involved in this compound Biosynthesis

The genes responsible for the biosynthesis of this compound are organized into biosynthetic gene clusters (BGCs). mdpi.comresearchgate.netresearchgate.netasm.orgnih.gov A putative biosynthetic gene cluster for this compound has been identified in several species of the lichen-forming fungal genus Umbilicaria. researchgate.netasm.orgnih.govencyclopedia.pubasm.orgbiorxiv.org This cluster, specifically containing PKS16, is present and highly homologous across different Umbilicaria species that produce this compound. encyclopedia.pub While the cluster in Umbilicaria deusta contains 15 genes, only three, including the PKS gene, are conserved across different Umbilicaria species. researchgate.netasm.orgnih.govasm.org

Enzymatic Modifications in this compound Biosynthesis

Following the synthesis of the polyketide backbone by PKS, enzymatic modifications are necessary to produce this compound. mdpi.comresearchgate.netbiorxiv.org The final steps involve the esterification of three orsellinic acid units. frontiersin.org While the PKS is responsible for the backbone, tailoring enzymes are involved in further modifications. rsc.orgresearchgate.netplos.org

Derivatives of this compound and their Biosynthetic Relationships (e.g., Umbilicaric Acid, Hiascic Acid)

This compound serves as a precursor for the biosynthesis of other structurally similar tridepsides found in lichens, such as umbilicaric acid and hiascic acid. mdpi.comwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.netrsc.orgencyclopedia.pubbiorxiv.org These derivatives are believed to be produced from this compound through downstream enzymatic modifications, including oxidation and methylation. researchgate.netresearchgate.net Research suggests that the same gene cluster responsible for this compound biosynthesis may also code for these related compounds, indicating that metabolite diversity can arise from regulatory mechanisms at the molecular level within the same cluster. researchgate.netasm.orgnih.govencyclopedia.pubbiorxiv.org For instance, hydroxylation of this compound at the C-5 position is thought to result in hiascic acid. frontiersin.org Naturally occurring O-methylated derivatives of this compound include methylthis compound, 4-O-methylthis compound, umbilicaric acid, ovoic acid, and 2”-O-methylthis compound. frontiersin.org

Natural Occurrence and Distribution of this compound

This compound is a widely distributed secondary metabolite in the lichenized fungi. nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov It is considered one of the most prominent tridepsides found in lichens. frontiersin.org

Lichen Genera and Species Producing this compound (e.g., Umbilicaria, Dactylina, Parmelia)

This compound is found in numerous lichen genera and species. nih.govmdpi.comfrontiersin.orgresearchgate.netrsc.orgencyclopedia.pubumilta.net It is particularly characteristic of the genus Umbilicaria, being found in a high percentage of its species. mdpi.comresearchgate.netasm.orgnih.gov Other lichen genera known to produce this compound include Dactylina, Parmelia, Austromelanelixia, Ochrolechia, Stereocaulon, Placopsis, Lecaimeria, Immersaria, Biatora, Psilolechia, Cryptothecia, Actinogyra, Lasallia, and Xanthoparmelia. nih.govwikipedia.orgumilta.net Specific species where this compound has been reported include Umbilicaria cylindrica, Umbilicaria pustulata (Lasallia pustulata), Xanthoparmelia pokomyi, Cryptothecia rubrocincta, Acarospora fuscata, Lasallia pustulata, Umbilicaria muhlenbergii, Parmelia abtrrana, Parmelia diacidula, Parmelia euneta, Parmelia hanningtoniana, Parmelia lobulac, Parmelia lophollena, Parmelia permtdata, and Parmelia pseudocrinita. nih.govwikipedia.orgresearchgate.netnih.govumilta.netsi.edumdpi.com this compound has also been detected in non-lichenized organisms such as Streptomyces sp., Humicola sp., and Dimelaena oreina. nih.govnih.gov

Non-Lichenic Sources of this compound (e.g., Endophytic Fungi, Streptomyces sp., Humicola sp.)

Although predominantly found in lichens, this compound has also been detected in non-lichenic organisms. This includes non-lichenized fungi, lichenicolous fungi, endophytes, parasites, and liverworts, which are considered potential biotechnological sources for tridepside production. frontiersin.orgresearchgate.net

Specific examples of non-lichenic sources include:

Humicola sp.: Humicola sp. FO-2942 has been reported to produce this compound during static fermentation. frontiersin.orgnih.gov Another strain, Humicola sp. FO-5962, is also noted as a producer. nih.govresearchgate.net The detection of this well-known lichenic tridepside in a non-lichenized fungal strain is considered a potential biotechnological breakthrough. frontiersin.orgnih.gov Humicola sp. FO-2942 was initially isolated from a soil sample. frontiersin.org

Streptomyces sp.: Streptomyces sp. IB 2014/I/ 78-8, isolated from a cave in Siberia, has been reported to produce this compound along with other bioactive compounds. nih.govresearchgate.netfrontiersin.org Streptomyces species are generally known as prolific producers of bioactive compounds. frontiersin.org

Endophytic Fungi: While the search results mention endophytic fungi as potential non-lichenic sources of tridepsides, specific examples of endophytic fungi producing this compound were not explicitly detailed in the provided snippets. However, endophytic fungi are known to produce a diverse range of bioactive compounds. mdpi.com

Lichenicolous Fungi: Some lichenicolous fungi, such as Sclerococcum sphaerale and Skyttea nitschkei, have been shown to contain this compound. frontiersin.org

Here is a summary of non-lichenic sources of this compound mentioned:

| Source Type | Organism Name | Reference |

| Fungus | Humicola sp. FO-2942 | frontiersin.orgnih.gov |

| Fungus | Humicola sp. FO-5962 | nih.govresearchgate.net |

| Bacterium (Actinobacteria) | Streptomyces sp. IB 2014/I/ 78-8 | nih.govresearchgate.netfrontiersin.org |

| Lichenicolous Fungus | Sclerococcum sphaerale | frontiersin.org |

| Lichenicolous Fungus | Skyttea nitschkei | frontiersin.org |

Geographical and Climatic Influences on this compound Production

The production of secondary metabolites in lichens, including this compound, can be influenced by environmental factors. mdpi.comcambridge.orgsci-hub.se Studies have investigated the correlation between lichen chemistry and geographical or climatic conditions.

Research suggests that common lichenic compounds, such as this compound, may be synthesized by different lichen species across varying climate zones. frontiersin.org While some studies indicate a potential link between the abundance of species containing this compound and high elevations, this can also be influenced by the substrate type, with higher abundance observed on quartzite compared to basalt at similar elevations. mdpi.comresearchgate.net

Climatic parameters, such as the maximum temperature of the warmest month and elevation, have been identified as abiotic factors affecting the composition of secondary metabolites in saxicolous lichens. mdpi.comresearchgate.netresearchgate.net However, a significant correlation between tridepside biosynthesis and geographical distribution patterns has not been found for several potentially tridepside-producing lichens. frontiersin.orgresearchgate.net

Changes in climatic factors like temperature, humidity, and insolation can significantly impact the growth and development of lichens and the biodiversity of lichen communities. cambridge.org Some studies suggest that lichens may adjust their chemical output in response to specific environmental conditions, including increased UV-B radiation due to ozone depletion, which could lead to an increase in the production of compounds that absorb UV-B, such as this compound. sci-hub.se A five-year study on two arctic Peltigera species showed an increase in this compound levels after exposure to changing environmental conditions. sci-hub.se

The variation in phytochemical content in lichens from different geographical locations and environmental conditions, including temperature, might be attributed to the influence of these factors on biosynthetic pathways. lakeheadu.ca

Here is a summary of environmental factors and their potential influence on this compound production:

| Environmental Factor | Observed Influence | Reference |

| Elevation | Higher abundance of species containing this compound in high elevations (influenced by substrate). | mdpi.comresearchgate.net |

| Substrate | Higher abundance on quartzite compared to basalt at the same elevation. | mdpi.comresearchgate.net |

| Maximum Temperature (warmest month) | Identified as an abiotic factor affecting secondary metabolite composition. | mdpi.comresearchgate.netresearchgate.net |

| UV-B Radiation | Expected increase in production of UV-B absorbing compounds like this compound with increased exposure. | sci-hub.se |

| Geographical Location | Potential for variation in phytochemical content due to different environmental conditions. | lakeheadu.ca |

| Climatic Factors (general) | Can significantly affect lichen growth, development, and potentially secondary metabolite production. | cambridge.org |

| Herbivore Pressure | Significant increases in compounds like this compound observed under higher herbivore pressure in some cases. | researchgate.net |

Analytical Methodologies for Gyrophoric Acid

Chromatographic Techniques for Gyrophoric Acid Analysis

Chromatographic methods are essential for the separation and isolation of this compound from complex lichen extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC-UV) for Identification and Purity Assessment

High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) is a widely used technique for the analysis of this compound. kg.ac.rs This method allows for the separation of GA from other compounds present in lichen extracts based on their differing affinities for a stationary phase and their interaction with a mobile phase. kg.ac.rs The UV detector is used to identify GA based on its characteristic UV absorbance spectrum and retention time. kg.ac.rsd-nb.info

HPLC-UV is also employed to assess the purity of isolated this compound. kg.ac.rsnih.gov For instance, one study confirmed the purity of isolated this compound from Umbilicaria grisea by HPLC, reporting a purity of 98.77%. kg.ac.rs Another study analyzing Umbilicaria hirsuta also validated the purity of isolated GA using HPLC and NMR, reporting 98.2% purity. nih.gov The UV absorbance peaks for GA have been detected at wavelengths such as 210, 240, 310, and 340 nm, consistent with depside structures. mdpi.comsemanticscholar.org

A typical HPLC method for GA analysis might involve a C18 column and a mobile phase consisting of acetonitrile (B52724) and an aqueous solution with trifluoroacetic acid. nih.govmdpi.com The retention time of GA can vary depending on the specific chromatographic conditions used. kg.ac.rsd-nb.info

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative method used for the separation and identification of lichen compounds, including this compound. lakeheadu.ca TLC involves separating compounds on a thin layer of stationary phase, typically silica (B1680970) gel, coated on a plate. nih.gov Compounds are applied as spots and a mobile phase moves up the plate by capillary action, separating the compounds based on their polarity. nih.gov

Visualization of separated compounds on TLC plates is often performed under UV light, as this compound is UV active. nih.gov Spraying with specific reagents, such as ethanolic vanillin (B372448) solution followed by heating, can also be used to visualize spots. nih.gov The identification of this compound by TLC is based on comparing its retention factor (Rf) value and color reaction with those of a standard sample or published data. frontiersin.org Suitable solvent systems are crucial for effective separation by TLC, with various polar and non-polar solvents and mixtures being employed. lakeheadu.ca TLC has been used to check for the presence of this compound in the pycnidial walls of certain lichen species, confirming its production. lichenology.info

Spectroscopic Techniques for this compound Structural Elucidation and Detection

Spectroscopic methods provide detailed information about the structure and functional groups of this compound, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. core.ac.uk Both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques are utilized. wikipedia.orgfao.orgnih.govmdpi.comlakeheadu.ca

1H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. core.ac.uk 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. core.ac.uk Analysis of 1H and 13C NMR spectra allows for the assignment of signals to specific protons and carbons within the this compound structure. fao.orgd-nb.infomdpi.com

Mass Spectrometry (MS) in this compound Studies

Mass Spectrometry (MS) is a technique used to determine the molecular weight and fragmentation pattern of a compound, which is crucial for identification and structural confirmation. nih.gov In this compound studies, various ionization techniques coupled with mass analyzers have been employed. fao.orgmdpi.comsemanticscholar.orglakeheadu.caarxiv.org

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are common methods. arxiv.orgpsu.edu MS analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight. fao.orgmdpi.comsemanticscholar.org For example, negative ionization mode MS has shown a molecular ion [M-1]- at m/z 467.0, consistent with the molecular formula C24H20O10 and a molecular weight of 468.4. fao.orgmdpi.comsemanticscholar.org Fragmentation patterns observed in MS/MS experiments can provide further structural details. semanticscholar.orgmdpi.com For instance, fragmentation due to ester cleavage can yield characteristic ions. semanticscholar.org Pyrolysis-Chemical Ionisation Mass Spectrometry has also been applied for the characterization of thermally labile lichen substances like this compound, providing protonated molecular ions. psu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. wikipedia.orgfao.orgscribd.com FTIR spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups, such as hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) groups. fao.orgmdpi.comsemanticscholar.orgarxiv.org

Specific signals in the FTIR spectrum can indicate the presence of aromatic rings and ester linkages, which are key features of the depside structure of this compound. fao.orgmdpi.comsemanticscholar.org For example, studies have reported significant signals around 1400 cm-1 for the aromatic region and CH3 groups, and at 1650 cm-1 for carbonyl groups in this compound. fao.orgmdpi.com Peaks in the range of 3200-3665 cm-1 are indicative of O-H stretching vibrations. mdpi.comsemanticscholar.org FTIR spectroscopy, along with other spectroscopic techniques, has been used to confirm the molecular structure of isolated this compound. fao.orgmdpi.comsemanticscholar.orglakeheadu.ca

Raman Spectroscopy for Non-Destructive Analysis of this compound

Raman spectroscopy is a valuable non-destructive technique for identifying lichen substances, including this compound. frontiersin.orgresearchgate.net This method allows for the identification of important biomarkers within the lichen thallus without the need for removal from its substrate or extensive solvent-based extraction processes, which can be time-consuming and potentially harmful to the sample. frontiersin.org

Fourier Transform Raman (FT-Raman) systems, often using 1064 nm laser excitation, are commonly employed for the analysis of lichens. researchgate.net While some lichen enzymes and coenzymes absorb in the visible range and can cause fluorescence that overlays spectra, FT-Raman helps to mitigate this issue. researchgate.net Studies have successfully utilized Raman spectroscopy to detect this compound and characterize its vibrational spectra, contributing to the spectroscopic identification protocols for various lichen compounds. frontiersin.orgresearchgate.netnerc.ac.uk

UV-VIS Spectroscopy in this compound Characterization

UV-VIS spectroscopy is another technique used in the characterization of this compound, often in conjunction with other analytical methods like HPLC. mdpi.commdpi.comresearchgate.netd-nb.info UV-VIS spectra provide information about the electronic transitions within the molecule, which can aid in its identification and purity assessment. mdpi.comd-nb.info

Research has shown that this compound exhibits characteristic UV absorbance peaks. For instance, UV absorbance peaks for this compound have been detected at wavelengths such as 210, 240, 310, and 340 nm, which are consistent with depside structures. mdpi.com Another study reported specific UV spectra with absorption maxima at 214, 270, and 304 nm for this compound isolated from Acarospora fuscata. d-nb.info The UV-VIS spectra of this compound can be influenced by pH, with changes observed across a pH range from 3.8 to 10.1. researchgate.net The dependence of this compound absorbance on pH at specific wavelengths (e.g., 239, 308, and 332 nm) can be used to determine its pKa values. researchgate.net

Studies utilizing HPLC-UV have shown that this compound elutes at specific retention times and can be detected at various wavelengths, including 254, 280, and 320 nm. mdpi.comd-nb.info UV-VIS data obtained from HPLC analysis can be compared with known spectral data to confirm the presence and identity of this compound in lichen extracts. researchgate.net

Extraction and Isolation Protocols for this compound from Biological Samples

The extraction and isolation of this compound from biological samples, primarily lichens, typically involve several steps utilizing organic solvents. The goal is to separate this compound from the complex matrix of the biological material and other secondary metabolites.

Common protocols involve grinding the dried lichen material into a powder to increase the surface area for extraction. mdpi.comresearchgate.netscispace.comresearchgate.net Solvents such as acetone (B3395972), methanol, and ethanol (B145695) are frequently used for maceration or Soxhlet extraction. mdpi.comd-nb.inforesearchgate.netmdpi.com Acetone is a commonly employed solvent for the extraction of secondary metabolites from lichens, including this compound. mdpi.comd-nb.inforesearchgate.netscispace.commdpi.comnih.gov

After the extraction period, the solvent containing the extracted compounds is filtered and then evaporated under reduced pressure using a rotary evaporator to obtain a dry crude extract. mdpi.comd-nb.inforesearchgate.net This crude extract contains a mixture of various lichen substances.

Further purification steps are necessary to isolate this compound from the crude extract. Techniques such as thin-layer chromatography (TLC) and column chromatography are often employed. nih.govmicrobiologyjournal.org For instance, isolation of this compound from Umbilicaria crustulosa has been performed using dry acetone extract followed by extraction with benzene. mdpi.com Another protocol for isolating this compound from Umbilicaria hirsuta has also been described. nih.gov Preparative high-performance liquid chromatography (HPLC) is also utilized for the isolation and purification of depsides from lichen extracts, often employing solvent systems like methanol/water/phosphoric acid or acetonitrile/water/phosphoric acid gradients. mdpi.comd-nb.infomicrobiologyjournal.orgnih.gov

The purity of the isolated this compound is typically verified using analytical techniques such as HPLC-DAD, and its structure is confirmed through spectroscopic methods like NMR, MS, and IR. mdpi.comd-nb.info

Here is a summary of some extraction solvents used:

| Biological Source | Extraction Solvent | Reference |

| Umbilicaria crustulosa | Acetone, Methanol | mdpi.com |

| Umbilicaria grisea | Acetone, Methanol, Ethanol | researchgate.net |

| Acarospora fuscata | Acetone | d-nb.info |

| Umbilicaria pustulata | Acetone | scispace.com |

| Umbilicaria hirsuta | Acetone | nih.gov |

| Pseudevernia furfuracea | Acetone | nih.gov |

The choice of solvent and extraction method can influence the yield and purity of the extracted this compound. Different protocols may be optimized for specific lichen species or for isolating this compound for particular downstream applications.

Biological Activities and Pharmacological Mechanisms of Gyrophoric Acid

Anticancer and Antiproliferative Activities of Gyrophoric Acid

This compound exhibits antiproliferative effects in a variety of tumor cell types, including those from breast, lung, melanoma, and colon carcinomas nih.gov. These effects are mediated through the modulation of cell cycle progression, cell survival, and cell death pathways nih.gov. Research indicates that this compound can inhibit cancer cell proliferation by controlling cell cycle progression during the G1, S, and G2 phases or mitosis nih.gov.

Induction of Apoptosis by this compound

A significant mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells nih.govlakeheadu.canih.govresearchgate.net. Apoptotic effects of this compound have been observed across a range of cancer cell types at concentrations typically between 50 to 200 µM nih.gov. This induction of programmed cell death is considered consistent with its potential as an agent to reduce tumor cell populations nih.gov.

This compound can induce apoptosis via both intrinsic and extrinsic apoptotic pathways, which involve distinct networks of proteins nih.gov. Activation of cell death receptors in the extrinsic pathway induces caspases, key proteases that mediate apoptosis nih.gov. Natural lichen-derived metabolites, including this compound, may promote the caspase cascade (specifically CASP3, CASP8, and CASP9) as part of the apoptotic process nih.gov. Studies have shown that this compound treatment leads to a significant increase in caspase-3 activation, followed by PARP cleavage and phosphatidylserine (B164497) externalization in certain cancer cells nih.govresearchgate.netresearchgate.netnih.gov.

The intrinsic apoptotic pathway is closely associated with mitochondria nih.gov. Changes in mitochondrial membrane potential (MMP) are an early indicator of mitochondrial dysfunction that can lead to apoptosis nih.gov. This compound has been shown to induce apoptosis in human lung cancer cells in a time and concentration-dependent manner via effects on mitochondrial membrane depolarization nih.gov. A significant decrease in mitochondrial membrane potential has been observed in ovarian cancer cells treated with this compound nih.govmedchemexpress.com. This dissipation of MMP appears to play an important role in this compound-mediated apoptosis nih.gov.

The promotion of reactive oxygen species (ROS) is another mechanism by which lichen-derived metabolites, including this compound, can contribute to apoptosis nih.gov. ROS induction is an established marker of apoptosis observed with this compound treatment nih.gov. This compound treatment on HeLa cells clearly indicates ROS production as a form of cell death researchgate.netnih.govmedchemexpress.com. Production of oxygen radicals can lead to DNA damage researchgate.netnih.gov. Oxidative stress mediated by this compound has been directly linked to DNA damage and apoptosis in HeLa cells researchgate.net. The induction of ROS and subsequent DNA damage are considered part of the pro-apoptotic potential of this compound researchgate.netnih.govmedchemexpress.com.

| Cell Line | This compound Concentration | Effect on ROS Production | DNA Damage | Reference |

|---|---|---|---|---|

| HeLa | Not specified | Increased | Yes | researchgate.netnih.govmedchemexpress.com |

| HT-29 | Not specified | Observed (3 and 6 h) | Not specified | nih.gov |

| A2780 | Not specified | Not affected | Not specified | nih.gov |

This compound influences the expression levels of various proteins involved in regulating apoptosis nih.govmedchemexpress.com. The intrinsic apoptotic pathway is linked to the ratio between mitochondrial BCL2 proteins (anti-apoptotic) and BAX proteins (pro-apoptotic) nih.gov. Increased levels of BAX and/or reduced levels of BCL2 activate death signals in mitochondria nih.gov. This compound significantly inhibits cell growth and affects the expression of Bcl-2, Bax, and Hsp70 proteins, particularly at higher concentrations, in A375 melanoma cancer cells nih.govmedchemexpress.com. Western blot analysis has shown this compound-mediated alteration of apoptotic proteins like p53, Bcl-2, and Bax in A2780 cells, and p53, Bcl-xL, Bax, and p38 in HT-29 cells nih.gov. The tumor suppressor p53 is activated by DNA damage and regulates the intrinsic pathway nih.gov. This compound induces protein expression of p53 and p21, which are principal components of the cellular DNA damage response lakeheadu.ca.

| Cell Line | This compound Effect on Protein Expression | Reference |

|---|---|---|

| A375 | Inhibits cell growth; affects Bcl-2, Bax, Hsp70 (higher concentrations) | nih.govmedchemexpress.com |

| A2780 | Alters p53, Bcl-2, Bax | nih.gov |

| HT-29 | Alters p53, Bcl-xL, Bax, p38 | nih.gov |

| MCF7 | Increases p53, p21 | lakeheadu.ca |

| U2OS | Increases p53, p21 | lakeheadu.ca |

Hsp70 is a heat shock protein that can inhibit apoptosis by various mechanisms, including preventing the translocation of Bax and Bid to the mitochondria and disrupting apoptosome formation mdpi.comoncohemakey.com. Inhibition of Hsp70 activity can lead to the upregulation of Bax and p53 and downregulation of Bcl-2, enhancing tumor cell apoptosis frontiersin.org.

Cell Cycle Arrest Mediated by this compound

This compound has been shown to cause cell cycle arrest nih.govnih.govresearchgate.net. Deregulation of cell cycle progression contributes to the uncontrolled growth observed in tumor cells nih.gov. Many natural compounds can inhibit cancer cell proliferation by controlling cell cycle progression nih.gov. This compound has clear effects on the p53/p21 pathway, which is involved in cell cycle control, in different cancer cell types nih.govlakeheadu.ca. This compound treatment has been observed to induce cell cycle changes in HeLa cells nih.govresearchgate.netnih.gov.

Inhibition of Topoisomerase I Activity by this compound

This compound has been identified as an inhibitor of DNA topoisomerase I in mammalian cells. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and repair, and its inhibition can lead to DNA damage and subsequent cell death. mdpi.comnih.gov Studies have shown that this compound can inhibit topoisomerase I activity at specific concentrations, contributing to its observed biological effects. nih.govresearchgate.net This inhibition is thought to induce DNA strand breaks, which can activate DNA damage response pathways like the p53/p21 pathway. mdpi.comnih.gov

Targeting of Signaling Pathways (e.g., NF-κB, Erk1/2, p38MAPK, Akt)

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Research indicates its influence on pathways such as NF-κB, Erk1/2, p38MAPK, and Akt. nih.govmedchemexpress.comchemsrc.comlakeheadu.canih.gov

In some cancer cell lines, this compound treatment has been observed to affect the phosphorylation status of proteins within the p38MAPK, Erk1/2, and Akt pathways. medchemexpress.comchemsrc.comnih.gov For instance, studies on HeLa cells have shown that this compound can significantly increase the phosphorylation of p38 MAPK, Erk1/2, and Akt proteins, suggesting an impact on these stress/survival pathways. medchemexpress.comchemsrc.comnih.gov The modulation of these pathways is considered to contribute to the pro-apoptotic potential of this compound. medchemexpress.comchemsrc.comnih.gov

Furthermore, this compound has been reported to deactivate the NF-κB signaling pathway in certain cell lines, such as murine ATDC5 cells. lakeheadu.ca The inhibition of NF-κB signaling is associated with enhanced anti-proliferative effects. lakeheadu.ca

Cytotoxicity in Various Cancer Cell Lines (e.g., HeLa, A375, MCF-7, HL-60)

This compound exhibits cytotoxic and antiproliferative effects in a variety of cancer cell lines. mdpi.comnih.govnih.govmdpi.comfrontiersin.orgjapsonline.comkg.ac.rsd-nb.inforesearchgate.net Its effects have been investigated in cell lines including HeLa (cervical carcinoma), A375 (melanoma), MCF-7 (breast cancer), and HL-60 (leukemia). mdpi.comnih.govmdpi.comfrontiersin.orgjapsonline.comkg.ac.rsresearchgate.netresearchgate.net

Studies have demonstrated dose- and time-dependent antiproliferative activity of this compound against HeLa cells. frontiersin.org In A375 melanoma cells, this compound has been shown to significantly inhibit cell growth and affect the expression of proteins like Bcl-2, Bax, and Hsp70 at higher concentrations. medchemexpress.comchemsrc.com this compound treatment in HeLa cells has also been linked to the induction of reactive oxygen species (ROS) production and apoptosis. medchemexpress.comchemsrc.comnih.govresearchgate.net

For MCF-7 breast cancer cells, this compound has been shown to reduce cell viability. mdpi.comresearchgate.netfao.org One study reported that this compound reduced the viability of MCF-7 cells by 98% at concentrations between 300 and 500 µg/mL. mdpi.comresearchgate.net

This compound has also shown cytotoxic activity against HL-60 leukemia cells, with reported IC50 values. frontiersin.orgjapsonline.com

The cytotoxic effects of this compound are often associated with the induction of apoptosis and cell cycle arrest. mdpi.comnih.govnih.govresearchgate.netspringermedizin.de

Here is a table summarizing some reported IC50 values for this compound in various cancer cell lines:

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Carcinoma | Dose- and time-dependent inhibition | frontiersin.org |

| A375 | Melanoma | Significant inhibition at higher concentrations | medchemexpress.comchemsrc.com |

| MCF-7 | Breast Cancer | ~300-500 µg/mL for 98% reduction in viability | mdpi.comresearchgate.net |

| HL-60 | Leukemia | 146.7 µM | frontiersin.orgjapsonline.com |

| A2780 | Ovarian Cancer | 198.3 µM | frontiersin.orgjapsonline.com |

| Fem-X | Skin Cancer | 64.01 µg/ml | frontiersin.org |

| K562 | Leukemia | 78.45 µg/ml | frontiersin.org |

| LS174 | Colorectal Cancer | 151.65 µg/ml | frontiersin.org |

| A549 | Lung Cancer | 151.51 µg/ml | frontiersin.org |

Antioxidant Properties of this compound

This compound possesses antioxidant properties, which are attributed in part to its polyphenolic structure containing aromatic rings and hydroxyl groups. mdpi.comwikipedia.orgnih.govnih.govresearchgate.netlakeheadu.cakg.ac.rsd-nb.inforesearchgate.netnih.govmedwinpublishers.comnih.govdntb.gov.uamdpi.com

Free Radical Scavenging Activity (e.g., DPPH, ABTS)

This compound has demonstrated free radical scavenging activity in various in vitro assays, including DPPH and ABTS assays. mdpi.comwikipedia.orgchemsrc.comlakeheadu.cakg.ac.rsd-nb.inforesearchgate.netnih.gov The ability to scavenge free radicals is a key mechanism by which antioxidants protect against oxidative stress. mdpi.comwikipedia.orgmdpi.com

In a study evaluating DPPH radical scavenging activity, this compound showed an IC50 value of 105.75 µg/ml. medchemexpress.comchemsrc.comd-nb.info This indicates its capacity to neutralize DPPH radicals in a concentration-dependent manner. This compound has also shown significant activity in ABTS radical scavenging assays. kg.ac.rs

Redox Modulation and Relationship to Prooxidant Effects

The redox nature of this compound is complex and can depend on the system in which it is studied. mdpi.comwikipedia.orgnih.govmdpi.com While it exhibits antioxidant properties by scavenging free radicals, it can also act as a prooxidant under certain conditions. mdpi.comwikipedia.orgresearchgate.net

For example, this compound treatment on HeLa cells has been shown to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and initiate pro-apoptotic cascades. medchemexpress.comchemsrc.comnih.govresearchgate.net This suggests a dual role in redox modulation, where its effect can shift from antioxidant to prooxidant depending on the cellular environment and concentration. mdpi.comwikipedia.orgresearchgate.net

UV Protection Mechanisms of this compound

This compound is considered a good ultraviolet (UV) filter in lichen populations, suggesting a role in photoprotection. medchemexpress.comchemsrc.com Its chemical structure, with aromatic rings, contributes to its ability to absorb UV radiation. mdpi.comwikipedia.orgmdpi.com

Studies have indicated that this compound may protect cells, such as keratinocytes, against the cytotoxic and apoptotic effects induced by UVB radiation. researchgate.net This protective mechanism is likely linked to its ability to absorb UV light and potentially its antioxidant properties, which can help mitigate the oxidative damage caused by UV exposure. wikipedia.orgresearchgate.netlakeheadu.caresearchgate.net

Antimicrobial Activities of this compound

This compound exhibits antimicrobial properties against a range of microorganisms, including bacteria and fungi. nih.govjapsonline.combibliomed.orgd-nb.infosemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net Its activity has been explored against both Gram-positive and Gram-negative bacteria, as well as specific fungal strains. japsonline.comresearchgate.net

Antibacterial Effects

Research indicates that this compound possesses antibacterial activity, primarily against Gram-positive bacteria. japsonline.comresearchgate.net Studies have demonstrated its efficacy against species such as Aeromonas hydrophila, Bacillus cereus, Bacillus subtilis, Listeria monocytogenes, Proteus vulgaris, Staphylococcus aureus, Streptococcus faecalis, and Yersinia enterocolitica. researchgate.net Notably, this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings. japsonline.combibliomed.org The minimum inhibitory concentration (MIC) value for this compound against an MRSA strain was determined to be 32 μg/ml. japsonline.combibliomed.org At a concentration of 8 times the MIC, this compound demonstrated a bactericidal effect on MRSA after 24 hours. japsonline.combibliomed.org Furthermore, this compound exhibited a synergistic effect with the antibiotic ampicillin (B1664943) against MRSA, reducing the MIC value of ampicillin sixteen-fold. japsonline.combibliomed.org While primarily active against Gram-positive bacteria, this compound showed weak activity against the Gram-negative bacterium Klebsiella pneumoniae. japsonline.com Investigations have also revealed that this compound can inhibit biofilm formation by MRSA, with 94% inhibition observed at 16 times the MIC. japsonline.combibliomed.org Microscopic analysis using scanning electron microscopy has indicated that this compound treatment can lead to the demolition of the cell envelope of MRSA. japsonline.combibliomed.org

Antifungal Effects

This compound also demonstrates antifungal activity against certain fungal strains. japsonline.comresearchgate.net Studies have reported its effectiveness against Candida albicans and Candida glabrata. researchgate.net One study specifically noted antifungal activity against C. albicans. japsonline.com

Antiviral Activities, including against SARS-CoV-2

Investigations into the antiviral potential of lichen compounds, including this compound, have been conducted. nih.gov Research suggests that this compound may have antiviral properties, with some studies exploring its activity against human coronaviruses. researchgate.net In silico studies have indicated that this compound has the potential to inhibit the main protease (Mpro) of SARS-CoV-2, a key enzyme for viral replication. researchgate.netmdpi.comresearchgate.net This suggests that this compound could serve as a lead compound for the development of antiviral drug candidates against SARS-CoV-2. mdpi.comresearchgate.net

Inhibition of Bacterial Urease

This compound has been identified as an inhibitor of bacterial urease. nih.govresearchgate.net Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that contributes to their survival and pathogenesis. d-nb.info Inhibition of this enzyme represents a potential therapeutic target.

Neurobiological Effects of this compound

Beyond its antimicrobial properties, this compound has also shown promising effects in the realm of neurobiology, particularly concerning neurogenesis.

Neurogenesis Stimulation in Hippocampal Regions

Studies in animal models have provided evidence that this compound can stimulate neurogenesis in hippocampal regions of the brain. nih.govmdpi.commdpi.comnih.govresearchgate.net Research in Wistar rats demonstrated that this compound treatment increased proliferative activity in the hilus and subgranular zone (SGZ) of the hippocampus. nih.govmdpi.comnih.gov The number of Ki67 proliferating cells was significantly increased in these regions compared to control groups. nih.gov Furthermore, this compound treatment led to a marked increase in the number of mature neurons in the CA1 region of the hippocampus, indicating its role in the maturation process of neurons. nih.govnih.gov These findings suggest that this compound has the ability to promote the generation and maturation of new neurons in key areas of the brain involved in learning, memory, and mood regulation. nih.govmdpi.commdpi.comnih.govresearchgate.net The ability of this compound to pass through the blood-brain barrier supports its potential to influence brain function directly. mdpi.comresearchgate.net

Table 1: Summary of Antimicrobial Activities of this compound

| Activity Type | Target Microorganism(s) | Key Findings | Relevant Citations |

| Antibacterial | Gram-positive bacteria (e.g., S. aureus, MRSA, B. subtilis, E. faecium); Weak activity against K. pneumoniae | MIC values reported (e.g., 32 μg/ml for MRSA); Bactericidal effect; Synergistic effect with ampicillin; Biofilm inhibition; Cell envelope demolition. | japsonline.combibliomed.orgresearchgate.net |

| Antifungal | Candida albicans, Candida glabrata | Activity demonstrated against these fungal strains. | japsonline.comresearchgate.net |

| Antiviral | SARS-CoV-2 | Potential inhibitor of SARS-CoV-2 Mpro (in silico studies). | researchgate.netmdpi.comresearchgate.net |

| Enzyme Inhibition | Bacterial Urease | Inhibitory effect observed. | nih.govresearchgate.net |

Table 2: Neurobiological Effects of this compound

| Effect Type | Target Brain Region(s) | Key Findings | Relevant Citations |

| Neurogenesis Stimulation | Hippocampus (Hilus, SGZ, CA1) | Increased proliferation of Ki67+ cells in hilus and SGZ; Increased number of mature NeuN+ neurons in CA1; Crosses blood-brain barrier. | nih.govmdpi.commdpi.comnih.govresearchgate.net |

Enzyme Inhibitory Effects of this compound (General)

Inhibition of Eukaryotic Protein Tyrosine Phosphatase (PTP1B)

Eukaryotic protein tyrosine phosphatase 1B (PTP1B) is an intracellular enzyme that plays a significant role in the negative regulation of insulin (B600854) signaling. By dephosphorylating the insulin receptor and insulin receptor substrates, PTP1B can impair insulin sensitivity. Consequently, PTP1B has been identified as a potential therapeutic target for conditions such as type 2 diabetes and obesity. tandfonline.comaascit.org

Studies have investigated the inhibitory potential of natural compounds against PTP1B. This compound has been identified as an inhibitor of PTP1B activity. Research involving the lichen Umbilicaria antarctica led to the isolation of this compound, along with other related metabolites like lecanoric acid and methyl orsellinate. tandfonline.comnih.gov These compounds were evaluated for their ability to inhibit PTP1B.

The inhibitory effects were found to be dose-dependent. This compound exhibited a half-maximum inhibitory concentration (IC50) of 3.6 ± 0.04 μM against PTP1B. tandfonline.comnih.gov In comparison, lecanoric acid showed an IC50 of 31 ± 2.7 μM, and methyl orsellinate had a significantly higher IC50 of 277 ± 8.6 μM. tandfonline.comnih.gov Ursolic acid, a known PTP1B inhibitor, was used as a positive control in one study, with an IC50 of 2.5 ± 0.5 μM. tandfonline.com

Kinetic analysis of PTP1B inhibition by this compound suggests a non-competitive mode of inhibition. tandfonline.comnih.gov This indicates that this compound may bind to a site on the enzyme distinct from the active site, or it may bind to both the free enzyme and the enzyme-substrate complex.

The inhibitory effect of this compound on PTP1B suggests its potential relevance in modulating insulin signaling, which could have implications for metabolic disorders. nih.gov

Here is a summary of the PTP1B inhibitory activity of this compound and related compounds:

| Compound | Source | PTP1B IC₅₀ (μM) | Inhibition Type |

| This compound | Umbilicaria antarctica | 3.6 ± 0.04 | Non-competitive |

| Lecanoric acid | Umbilicaria antarctica | 31 ± 2.7 | Not specified |

| Methyl orsellinate | Umbilicaria antarctica | 277 ± 8.6 | Not specified |

| Ursolic acid | Positive control | 2.5 ± 0.5 | Not specified |

Inhibition of Zinc-Dependent Metalloprotease Neprilysin (MME)

Neprilysin (MME), also known as neutral endopeptidase (NEP), is a zinc-dependent metalloprotease involved in the degradation of various peptides, including natriuretic peptides and bradykinin. nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgresearchgate.netmdpi.comfrontiersin.org These peptides play roles in regulating blood pressure and fluid balance. Inhibition of Neprilysin can lead to increased levels of these beneficial peptides, making it a target in the management of cardiovascular diseases, particularly heart failure. nih.govfrontiersin.orgresearchgate.net

This compound has been identified as an enzyme that is targeted and inhibited by this compound. nih.govresearchgate.netmdpi.com In the context of multi-target inhibitory modeling for chronic heart failure, this compound was tested for its potential to block the activity of the angiotensin II type 1 receptor (AT1/AGTR1) and was mentioned alongside the kidney-related protease neprilysin (NEP). nih.govresearchgate.net While one study primarily screened this compound as an AT1 antagonist, it was part of a broader investigation into multi-target inhibitors for both AT1 and NEP, suggesting its potential relevance to NEP inhibition. researchgate.netscispace.com

The inhibitory effect of this compound on Neprilysin highlights another enzymatic target of this lichen compound, indicating its potential influence on pathways involved in cardiovascular regulation. nih.gov

Ecological and Biotechnological Significance of Gyrophoric Acid

Ecological Roles of Gyrophoric Acid in Lichen Survival

Lichens, as symbiotic organisms, produce a wide array of secondary metabolites, including this compound, which are essential for their adaptation to diverse and often harsh environments. mdpi.comnih.govrsc.org These compounds contribute to the lichen's defense mechanisms and ability to withstand environmental stresses. mdpi.comnih.gov

Defense Mechanisms Against Other Organisms

This compound acts as a chemical defense mechanism for lichens against a variety of other organisms, including bacteria, fungi, and herbivores. nih.govwikipedia.org Its antimicrobial properties have been demonstrated against several bacterial and fungal strains, including human pathogens. nih.govjapsonline.comresearchgate.netbibliomed.org

Research has shown this compound to be effective against Gram-positive bacteria, such as Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA), as well as the fungal strain Candida albicans. japsonline.comresearchgate.netbibliomed.org Studies have determined minimum inhibitory concentration (MIC) values for this compound against various microorganisms. japsonline.comresearchgate.netsemanticscholar.org For instance, the MIC value for MRSA was found to be 32 µg/ml, with bactericidal effects observed at higher concentrations. japsonline.combibliomed.org Furthermore, this compound has shown synergistic effects with antibiotics like ampicillin (B1664943) against MRSA, reducing the required concentration of the antibiotic. japsonline.combibliomed.org

Interactive Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Activity Observed | MIC Value (µg/ml) | Reference |

| Bacillus subtilis | Bacterium | Antimicrobial | 0.019 - 7.5 | researchgate.netsemanticscholar.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | Antimicrobial | 32 | japsonline.combibliomed.org |

| Candida albicans | Fungus | Antimicrobial | Not specified | japsonline.comresearchgate.netbibliomed.org |

| Bacillus cereus | Bacterium | Antimicrobial | Not specified | researchgate.net |

| Candida glabrata | Fungus | Antimicrobial | Not specified | researchgate.net |

| Aeromonas hydrophila | Bacterium | Antimicrobial | Not specified | |

| Listeria monocytogenes | Bacterium | Antimicrobial | Not specified | |

| Proteus vulgaris | Bacterium | Antimicrobial | Not specified | |

| Staphylococcus aureus | Bacterium | Antimicrobial | 3.75 - Not specified | japsonline.com |

| Streptococcus fecalis | Bacterium | Antimicrobial | Not specified | |

| Yersinia enterocolitica | Bacterium | Antimicrobial | Not specified | |

| Klebsiella pneumoniae | Bacterium | Weak Antimicrobial | Not specified | japsonline.com |

Note: MIC values can vary depending on the study and the specific strain of the microorganism.

Environmental Adaptation

Lichens inhabit diverse environments and are exposed to various stresses, including ultraviolet (UV) radiation. rsc.org this compound acts as a natural UV filter, helping lichens to mitigate the damaging effects of UVB radiation. nih.govmedchemexpress.comrsc.orgnih.govresearchgate.netfrontiersin.org This photoprotective activity is attributed to its chemical structure, which allows it to absorb UV light. rsc.orgnih.govresearchgate.net Studies on human keratinocytes have demonstrated that this compound can effectively prevent cytotoxic, apoptotic, and cytoskeleton changes induced by UVB exposure. nih.govresearchgate.net

Beyond UV protection, the antioxidant properties of this compound also contribute to environmental adaptation by scavenging free radicals generated by environmental stresses. mdpi.comnih.govmdpi.commedchemexpress.comsemanticscholar.orgkg.ac.rs

Biotechnological Applications and Prospects of this compound

The diverse biological activities of this compound have spurred interest in its potential biotechnological applications, ranging from pharmaceutical development to industrial uses. japsonline.comresearchgate.netresearchgate.netmedchemexpress.com

Engineered Production of this compound and Derivatives

While lichens are a natural source of this compound, their slow growth and the relatively low yields can be limiting for large-scale applications. frontiersin.org Research is being conducted to identify and utilize the biosynthetic gene clusters responsible for this compound production in lichen-forming fungi. nih.govfrontiersin.orgnih.gov Identifying these genes could pave the way for engineered production of this compound and its derivatives in more amenable host organisms, such as Saccharomyces cerevisiae or plant-pathogenic fungi, potentially leading to optimized yields and the generation of novel analogs with improved properties. frontiersin.orgnih.gov this compound has also been detected in non-lichenized fungi, suggesting alternative biotechnological production sources. nih.govfrontiersin.org

Potential for Novel Drug Development and Therapeutics

This compound has shown significant potential in drug development due to its various pharmacological properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic effects. mdpi.comnih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comrsc.orgresearchgate.netfrontiersin.orgkg.ac.rsnih.govnih.govresearchgate.net

Its anticancer activity has been a major focus of research. mdpi.comnih.govresearchgate.netnih.govnih.govlakeheadu.camdpi.com Studies indicate that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.comnih.govresearchgate.netnih.govlakeheadu.ca Mechanistically, this compound has been shown to inhibit topoisomerase 1 activity in mammalian cells, leading to DNA damage and activation of cell cycle arrest pathways. mdpi.comnih.govresearchgate.net It also affects the expression of proteins involved in cell survival and apoptosis, such as Bcl-2, Bax, and Hsp70. medchemexpress.com

Interactive Table 2: In Vitro Anticancer Effects of this compound

| Cancer Cell Line | Species | Effect Observed | Reference |

| MM98 | Human | Antiproliferative, Cytotoxic | mdpi.com |

| A431 | Human | Antiproliferative, Cytotoxic | mdpi.com |

| HaCaT | Human | Antiproliferative, Cytotoxic, Cytostatic | mdpi.comnih.govmedchemexpress.com |

| A2780 | Human | Antiproliferative, Cytotoxic, Apoptosis | mdpi.comnih.govmedchemexpress.com |

| HeLa | Human | Antiproliferative, Cytotoxic, Apoptosis, ROS Production | mdpi.comnih.govmedchemexpress.com |

| MCF-7 | Human | Antiproliferative, Cytotoxic | mdpi.comlakeheadu.camdpi.com |

| SK-BR-3 | Human | Antiproliferative, Cytotoxic | mdpi.com |

| HT-29 | Human | Antiproliferative, Cytotoxic | mdpi.commdpi.com |

| HCT-116 p53(+/+) | Human | Antiproliferative, Cytotoxic | mdpi.com |

| HCT-116 p53(−/−) | Human | Antiproliferative, Cytotoxic | mdpi.com |

| HL-60 | Human | Antiproliferative, Cytotoxic | mdpi.comnih.gov |

| Jurkat | Human | Antiproliferative, Cytotoxic | mdpi.com |

| U2OS | Human | Cytotoxic, Apoptosis | lakeheadu.ca |

| K562 | Human | Anticancer | semanticscholar.org |

| A549 | Human | Anticancer, Affects metabolic activity | nih.govsemanticscholar.org |

| Fem-x | Human | Anticancer | semanticscholar.org |

| ATDC5 | Murine | Growth inhibitory | lakeheadu.ca |

This compound also exhibits enzyme inhibitory effects, targeting enzymes such as eukaryotic protein tyrosine phosphatase (PTP1B), zinc-dependent metalloprotease neprilysin (MME), and bacterial urease. mdpi.comnih.govresearchgate.net These inhibitory activities suggest potential applications in conditions like diabetes and cardiovascular disease, which are linked to glycation and the activity of these enzymes. nih.govresearchgate.net

Furthermore, in silico studies have indicated that this compound has the potential to inhibit SARS-CoV-2 Mpro, a key enzyme in the virus's replication, suggesting its possible role as a lead compound for antiviral drug development. nih.govresearchgate.net

Recent in vivo studies in rats have also explored the effects of this compound on behavior and neurogenesis, suggesting potential anxiolytic and antidepressant activities. mdpi.comnih.govmdpi.com

Industrial Applications Beyond Pharmaceuticals (e.g., Dyes)

Historically, lichens containing this compound have been utilized for the production of natural dyes. mdpi.comresearchgate.netanbg.gov.au this compound is a key compound in some dye-yielding lichen species, contributing to red-purple colors. researchgate.net The process of obtaining these dyes often involves the decomposition of this compound and other related compounds. researchgate.netanbg.gov.au While synthetic dyes largely replaced natural lichen dyes, there is renewed interest in natural colorants, which could bring back the industrial application of this compound in this area. researchgate.net

Compound List and PubChem CIDs

Future Research Directions in Biosynthesis and Production

Future research into the biosynthesis and production of this compound (GA) is poised to leverage recent advances in genomics and biotechnology to overcome the limitations associated with its traditional extraction from slow-growing lichens. A significant step forward has been the identification of a putative biosynthetic gene cluster (BGC) responsible for GA synthesis in lichen-forming fungi, particularly highlighting the role of a polyketide synthase (PKS) gene, specifically PKS16. asm.orgfrontiersin.orgnih.gov This discovery provides a crucial foundation for exploring alternative and potentially more efficient production methods. asm.orgnih.gov

One key future direction involves the application of metabolic engineering and synthetic biology. These approaches offer the potential to utilize fast-growing host organisms for the production of lichen secondary metabolites like GA, thereby bypassing the challenges posed by the slow growth rate of natural lichen thalli. researchgate.net Strategies could include expressing the identified GA biosynthetic genes in suitable heterologous hosts, such as yeasts or other fungi, which are amenable to large-scale fermentation. researchgate.netnih.gov The successful heterologous expression of BGCs for other lichen compounds, such as lecanoric acid in Saccharomyces cerevisiae and atranorin (B1665829) in Ascochyta rabiei, provides proof of concept for this approach. nih.gov

Further research is needed to fully characterize the identified GA gene cluster and the functions of all the genes within it. asm.orgnih.gov The observation that GA clusters can be "promiscuous" and potentially produce structurally related compounds like umbilicaric acid and hiascic acid suggests opportunities for combinatorial biosynthesis and pathway engineering to generate novel GA analogs with potentially altered or enhanced properties. asm.orgfrontiersin.orgnih.gov Understanding the regulatory mechanisms governing the expression of these biosynthetic genes in lichen-forming fungi is also a critical area for future investigation. nih.govresearchgate.net

Genome mining and comparative genomics will continue to be valuable tools for identifying additional genes involved in the GA pathway or related tridepside biosynthesis, as well as for exploring the diversity of these pathways across different lichen species. asm.orgnih.govnih.gov Integrating chemical analysis with genomic data will be essential for linking specific genes to the production of particular metabolites. nih.gov

While the focus is increasingly on biotechnological production, optimization of extraction methods from natural sources may also continue to be explored, although this presents inherent challenges. arxiv.org Future research may also involve combining chemical synthesis approaches with biological methods to produce GA or its derivatives. researchgate.net

Detailed research findings in this area are currently centered on the genetic identification of the biosynthetic machinery. For instance, studies have shown that the PKS gene is conserved across different Umbilicaria species that produce GA, suggesting its central role in backbone synthesis. frontiersin.orgnih.gov However, the precise enzymatic steps and the roles of other genes in the cluster, particularly those involved in post-PKS modifications like O-methylation (potentially relevant for compounds like tenuiorin (B1250854) and umbilicaric acid) or hydroxylation (relevant for hiascic acid), require further elucidation. frontiersin.orgbiorxiv.org

At this stage of research into the biosynthesis and production of this compound via biotechnological means, the focus is on foundational genetic identification and exploring potential host systems. As such, detailed data tables presenting yields or comparative efficiency metrics for engineered production systems are not yet widely available and represent an area for future experimental work.

Pharmacokinetic and Toxicological Considerations of Gyrophoric Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Investigations into the ADME profile of gyrophoric acid are essential for predicting its behavior within a biological system. Studies have begun to shed light on how this compound interacts with key biological components, such as plasma proteins and metabolic enzymes.

Binding to Human Serum Albumin (HSA)

This compound has been shown to bind to human serum albumin (HSA). This binding is a significant factor in the distribution and transport of compounds throughout the body. Research utilizing synchronous fluorescence spectra and molecular docking analysis has investigated the interaction between this compound and HSA. The binding constant of this compound to HSA was determined to be 1.788 × 10⁶ dm³mol⁻¹. This binding is suggested to facilitate the transport of this compound to target tissues. nih.govresearchgate.netmdpi.comresearchgate.net The fluorescence quenching of HSA by this compound appears to be initiated by a static mechanism. researchgate.net The binding constant observed falls within a range that suggests both significant transportation and the potential for release of the compound upon reaching its target. researchgate.net

Microsomal Stability in Liver

Microsomal stability studies are in vitro assessments used to predict the metabolic fate of a compound, primarily in the liver, which is a major site of drug metabolism. Microsomes are subcellular fractions containing key drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. evotec.com Studies evaluating the metabolic stability of this compound have been conducted using rat liver microsomes. researchgate.netdntb.gov.ua These studies utilize techniques such as Ultra-Performance LC/MS to monitor the disappearance of the test compound over time. researchgate.netdntb.gov.ua The results of these microsomal stability assessments provide insights into the extent and rate at which this compound is likely to be metabolized in the liver.

In vivo Studies and Behavioral Impact

In vivo studies are crucial for understanding the effects of this compound in a living organism. While in vitro studies have explored various biological activities, in vivo research provides a more comprehensive picture of its systemic effects and potential impact on behavior. The first in vivo study on this compound in healthy laboratory rats investigated its physicochemical and pharmacokinetic properties, as well as its behavioral effects. nih.govresearchgate.netdntb.gov.ua

In this study, this compound was administered orally to Sprague-Dawley rats for a one-month period. nih.gov The study found that this compound did not influence body mass gain, food intake, or fluid intake during the experiment. nih.govresearchgate.netdntb.gov.ua However, notable behavioral changes were observed. This compound increased rearing frequency in behavioral tests and increased center crossings in the elevated plus-maze. nih.govresearchgate.netdntb.gov.ua The time spent in the open arm of the elevated plus-maze was also prolonged. nih.govresearchgate.netdntb.gov.ua These observations suggest that this compound may have an influence on brain function. nih.govresearchgate.netdntb.gov.ua Notably, the study indicated that this compound was able to pass through the blood-brain barrier, suggesting its potential to affect the central nervous system and stimulate neurogenesis in the hippocampus. nih.govresearchgate.netdntb.gov.ua Further in vivo studies in Wistar rats with stress-induced depressive-like states also explored the potential anxiolytic/antidepressant activity of this compound, observing a reduction in reactive oxygen species (ROS) levels in leukocytes and stimulation of proliferative activity in hippocampal regions. researchgate.netmdpi.com

Cellular Toxicity and Safety Profiles

Assessing the cellular toxicity and safety profile of this compound is fundamental to determining its potential for therapeutic use. Research has investigated its effects on various cell types, including human fibroblasts and liver cells.

Effects on Human Fibroblasts

Studies have examined the effects of this compound on human fibroblasts, which are crucial cells in connective tissue. Research indicates that this compound is not toxic to human fibroblasts at certain concentrations. frontiersin.orgresearchgate.net Specifically, studies on normal human dermal fibroblasts (NHDFs) have shown that this compound does not significantly affect the viability of these cells at tested concentrations. researchgate.netresearchgate.net Furthermore, this compound has demonstrated anti-aging effects on UVA-irradiated normal human dermal fibroblasts, including increasing mRNA levels of genes like COL1A1, COL3A1, and SOD2, and increasing type I collagen protein levels. researchgate.net It also decreased the expression of MMP1 mRNA and protein. researchgate.net These findings suggest a protective role of this compound in dermal fibroblasts against photoaging.

Liver Toxicity Assessments

Evaluation of liver toxicity is a critical component of the safety assessment of any compound. In the first in vivo study conducted in healthy laboratory rats, no liver toxicity was observed following oral administration of this compound for one month. nih.govresearchgate.netmdpi.comdntb.gov.ua This finding suggests a favorable short-term safety profile concerning hepatic function in this animal model at the tested dose.

Lactate (B86563) Dehydrogenase Release as a Marker of Cytotoxicity

Lactate dehydrogenase (LDH) release into the culture medium is a widely used indicator of plasma membrane integrity and, consequently, cellular cytotoxicity researchgate.netscielo.brelabscience.com. Elevated levels of extracellular LDH suggest damage to the cell membrane, leading to the leakage of this cytosolic enzyme. Research investigating the biological effects of this compound has employed LDH release assays to assess its cytotoxic potential across various cell lines.

Studies have shown that treatment with this compound can induce the release of lactate dehydrogenase in specific cell types. For instance, A375 melanoma cells treated with this compound exhibited increased LDH secretion into the culture media, serving as an indicator of cytotoxicity in this cell line nih.gov. Similarly, the keratinocytic HaCaT cell line also demonstrated the release of lactate dehydrogenase into the media upon exposure to this compound, suggesting cellular damage nih.gov. However, it is noted that in HaCaT keratinocytes, these effects were considered primarily cytostatic rather than outright cytotoxic nih.govnih.govcapes.gov.br.

In contrast to the findings in melanoma and keratinocyte cells, no significant LDH release was observed when hepatocyte cells were treated with this compound nih.gov. This suggests a degree of cell type specificity in the cytotoxic effects of this compound as measured by LDH leakage.

Further research utilizing an LDH leakage assay on MCF7 human breast cancer cells indicated sensitivity to this compound. Treatment resulted in a cytotoxic effect, with up to 50% leakage observed at concentrations ranging from 300 to 500 µg/mL lakeheadu.ca. Another study comparing the effects on MCF7 and U2OS osteosarcoma cells found that this compound exhibited a more pronounced cytotoxic effect on U2OS cells than on MCF7 cells, as assessed by viability screening which often correlates with membrane integrity markers like LDH release lakeheadu.ca.

These findings collectively demonstrate that this compound's impact on cell membrane integrity, as indicated by LDH release, varies depending on the cell line studied. While it induces LDH release in some cancer and keratinocyte lines, this effect is not universal and may correlate with cytostatic rather than purely cytotoxic mechanisms in certain cell types.

| Cell Line | This compound Effect on LDH Release | Indication of Cytotoxicity | Relevant Concentration Range |

| A375 melanoma | Increased release | Yes | Not specified in source |

| Hepatocytes | No release observed | No | Not specified in source |

| HaCaT keratinocytes | Release observed | Primarily cytostatic | Not specified in source (except IC50 for antiproliferative effect at 1.7 µM nih.govcapes.gov.br) |

| MCF7 breast cancer | Leakage observed | Yes (up to 50%) | 300 - 500 µg/mL lakeheadu.ca |

| U2OS osteosarcoma | More pronounced effect than MCF7 | Yes | Not specified in source |

Conclusion and Future Perspectives in Gyrophoric Acid Research

Summary of Key Findings and Knowledge Gaps

Research has established gyrophoric acid as a molecule with a broad spectrum of bioactivities, including anticancer, anti-neurodegenerative, and antimicrobial properties.

Anticancer Activity: this compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. lakeheadu.caasm.orgfrontiersin.org Studies have shown its efficacy against human breast cancer (MCF7) and human osteosarcoma (U2OS) cells, where it induces apoptosis. lakeheadu.ca Mechanistically, it has been found to increase the protein expression of p53 and p21 in these cancer cells, which are crucial components of the DNA damage response pathway. lakeheadu.ca Its anticancer effects are also linked to its ability to inhibit topoisomerase 1 activity, leading to cell cycle arrest. nih.govresearchgate.net

Anti-Neurodegenerative Potential: In the context of Alzheimer's disease, this compound has been identified as a potent dual-action inhibitor of amyloid-beta (Aβ42) peptide aggregation. researchgate.netmdpi.com It not only prevents the formation of Aβ42 fibrils but also disassembles mature fibrils. mdpi.compreprints.org This action is mediated through a unique hydrophobic-driven mechanism, where it stabilizes Aβ42 and disrupts its aggregation-prone conformations. mdpi.com Furthermore, in vivo studies in rats have shown that this compound can cross the blood-brain barrier and stimulate neurogenesis in the hippocampus, suggesting its potential to influence brain function positively. nih.govmdpi.com A subsequent study has also pointed towards its potential anxiolytic and antidepressant activities. mdpi.com

Antimicrobial Effects: this compound exhibits significant antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). japsonline.com It has been shown to inhibit the biofilm formation of MRSA, which is a critical factor in its pathogenicity and antibiotic resistance. japsonline.com

Despite these promising findings, significant knowledge gaps remain. A primary limitation is the predominance of in vitro studies, with a scarcity of in vivo research to validate these findings in living organisms. nih.govmdpi.com While the anticancer mechanisms involving p53 and p21 have been elucidated in some cell lines, a comprehensive understanding of its molecular targets and signaling pathways across different diseases is still lacking. lakeheadu.canih.gov Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound are not yet fully characterized, which is crucial for its development as a therapeutic agent. mdpi.compreprints.org

| Area of Research | Key Findings | Knowledge Gaps |

| Oncology | Potent cytotoxic and antiproliferative effects against various cancer cell lines (e.g., MCF7, U2OS). lakeheadu.ca Induction of apoptosis and cell cycle arrest. lakeheadu.canih.gov Upregulation of p53 and p21 proteins. lakeheadu.ca | Comprehensive in vivo efficacy and mechanism of action in different cancer models. Identification of specific molecular targets beyond topoisomerase 1. nih.gov |

| Neurodegeneration | Dual-action inhibitor of Aβ42 aggregation and disassembly of mature fibrils. mdpi.com Favorable ADMET profiling for potential anti-Alzheimer's therapeutics. researchgate.netmdpi.com Crosses the blood-brain barrier and stimulates neurogenesis in vivo. nih.govmdpi.com | Long-term in vivo studies on cognitive function and Alzheimer's pathology. Elucidation of the precise mechanisms of neurogenesis stimulation. |

| Infectious Diseases | Antimicrobial activity against pathogenic bacteria, including MRSA. japsonline.com Inhibition of MRSA biofilm formation. japsonline.com | Broad-spectrum antimicrobial activity against other resistant pathogens. In vivo efficacy in treating bacterial infections. |

Translational Research Opportunities and Clinical Investigations

The diverse biological activities of this compound present significant translational research opportunities, paving the way for potential clinical investigations.

The development of this compound as an anticancer agent is a promising avenue. Its selectivity for cancer cells over normal cells, as observed in studies with human mesenchymal stem cells, is an encouraging sign for its therapeutic potential. lakeheadu.ca Future research should focus on preclinical in vivo studies to evaluate its efficacy and to establish a preliminary safety profile.

In the realm of neurodegenerative diseases, particularly Alzheimer's, this compound's ability to tackle the hallmark Aβ pathology makes it a compelling candidate for further investigation. mdpi.com Its favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profile and compliance with Lipinski's rule of five suggest good drug-like properties. mdpi.com The next steps should involve in vivo studies in animal models of Alzheimer's disease to assess its impact on cognitive function and amyloid plaque burden.

Furthermore, its potential in treating cardiovascular diseases and diabetes has been suggested, warranting further exploration. nih.gov The ability of this compound to potentially interact with the angiotensin II type 1 receptor (AT1/AGTR1) could be beneficial in managing hypertension. nih.gov

While clinical investigations are a long-term goal, the existing data supports the initiation of more extensive preclinical studies. These studies are essential to bridge the gap between in vitro findings and potential human applications.

Challenges and Opportunities in this compound Research

The path to translating this compound into a clinical therapeutic is not without its challenges. One of the primary hurdles is its limited solubility and bioavailability, which is a common issue with many natural products. mdpi.compreprints.org Its hydrophobic nature, while beneficial for interacting with targets like Aβ42, can impede its absorption and distribution in the body. mdpi.com Overcoming this may require the development of novel drug delivery systems or the synthesis of more soluble derivatives.

Another significant challenge is the low yield of this compound from its natural lichen sources. lakeheadu.caasm.org Lichens are slow-growing organisms, making large-scale extraction unsustainable. asm.org This highlights the need for alternative production methods, such as biotechnological approaches using fungal cultures or heterologous expression systems. asm.orgnih.gov

Despite these challenges, there are immense opportunities in this compound research. The unique chemical structure of this compound, a tridepside, offers a novel scaffold for drug discovery and development. mdpi.com The untapped chemodiversity of lichens presents a vast resource for discovering other bioactive compounds, including analogs of this compound with potentially improved properties. mdpi.com The identification of the putative biosynthetic gene cluster for this compound opens up possibilities for generating novel analogs through genetic engineering. asm.orgnih.govbiorxiv.org

| Challenges | Opportunities |

| Low aqueous solubility and bioavailability. mdpi.compreprints.org | Novel chemical scaffold for drug discovery. mdpi.com |

| Limited permeability across the blood-brain barrier. mdpi.compreprints.org | Untapped lichen chemodiversity for new compound discovery. mdpi.com |

| Low yield from natural lichen sources. lakeheadu.caasm.org | Biotechnological production through fermentation or synthetic biology. asm.orgnih.gov |